2-Methylpyridine-3-sulfinic acid

Physical organic chemistry Acid-base chemistry Sulfinic acid reactivity

Sourcing heteroaromatic sulfinic acids with a specific 2-methyl-3-sulfinic acid substitution pattern is challenging due to limited commercial availability and the instability of alternative boronate coupling partners. 2-Methylpyridine-3-sulfinic acid (CAS 2138168-93-9) addresses this gap as a stable, nucleophilic building block for Pd-catalyzed desulfinative cross-coupling at the pyridine 3-position, enabling biaryl construction where 2-pyridyl boronates frequently fail. Its intermediate sulfur oxidation state (+4) also supports downstream oxidation to sulfonamides or reduction to thiols. - Enables desulfinative Suzuki-Miyaura coupling via a chelated Pd(II) pathway orthogonal to boronate chemistry. - Functions as a carboxylic acid bioisostere with enhanced acidity (pKa ~2) and tunable lipophilicity. - Available through custom synthesis with full Certificate of Analysis; contact BenchChem for batch quotes and lead times.

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
Cat. No. B12966484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyridine-3-sulfinic acid
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)S(=O)O
InChIInChI=1S/C6H7NO2S/c1-5-6(10(8)9)3-2-4-7-5/h2-4H,1H3,(H,8,9)
InChIKeyBWRLZUCEGIPOFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpyridine-3-sulfinic Acid Baseline Overview


2-Methylpyridine-3-sulfinic acid (CAS 2138168-93-9, molecular formula C₆H₇NO₂S, molecular weight 157.19 g/mol) is a heteroaromatic sulfinic acid featuring a pyridine ring substituted with a methyl group at the 2-position and a sulfinic acid (–S(=O)OH) group at the 3-position. The sulfinic acid functional group occupies an intermediate sulfur oxidation state (+4), distinguishing it from the fully oxidized sulfonic acid (+6) and the reduced thiol/sulfide (–2) congeners. This intermediate oxidation state confers a unique reactivity profile: sulfinic acids are monoprotic acids with pKa values of approximately 2—stronger than carboxylic acids (pKa ~4–5) but weaker than sulfonic acids (pKa <1)—and retain a lone electron pair on sulfur, enabling nucleophilic behavior that is absent in sulfonic acid analogs [1]. Within the methylpyridine sulfinic acid family, the specific 2-methyl, 3-sulfinic acid substitution pattern creates a differentiated steric and electronic environment relative to unsubstituted pyridine-3-sulfinic acid (CAS 101084-77-9, MW 143.17) and positional isomers such as 2-methylpyridine-4-sulfinic acid. The closest oxidized analog, 2-methylpyridine-3-sulfonic acid (CAS 858852-27-4, MW 173.19), exhibits markedly different acidity (predicted pKa −2.23 ± 0.33 vs. ~2 for the sulfinic acid), solubility, and synthetic utility .

Desulfinative cross‑coupling at the pyridine 3‑position
Intermediate sulfur oxidation state enables sulfonamide and sulfone synthesis
2‑Methyl group offers higher lipophilicity context for permeability studies

Why 2-Methylpyridine-3-sulfinic Acid Cannot Be Substituted


In-class compounds such as pyridine-3-sulfinic acid, 2-methylpyridine-3-sulfonic acid, or 2-methylpyridine-4-sulfinic acid cannot be freely interchanged with 2-methylpyridine-3-sulfinic acid because three orthogonal differentiation axes diverge simultaneously: (i) the sulfinic acid oxidation state (+4) provides nucleophilic reactivity and a pKa ~2 window that is mechanistically unavailable to the sulfonic acid (+6) analog, which acts exclusively as a leaving group or strong acid [1]; (ii) the 2-methyl group donates electron density into the pyridine ring, measurably increasing the heat of reaction with acids by approximately 1.2 kcal/mol relative to unsubstituted pyridine [2], while also providing steric shielding that can modulate regioselectivity in metal-catalyzed couplings; and (iii) the 3-position of the sulfinic acid places the sulfur functionality meta to the pyridine nitrogen, a regiochemical arrangement that yields distinct coordination behavior and cross-coupling efficiency compared to 2- or 4-substituted isomers [3]. Substituting the sulfinic acid with its sulfonic acid congener eliminates the capacity for desulfinative cross-coupling—a transformation that has been demonstrated to proceed with exceptional scope for pyridine sulfinates but is not accessible to sulfonates [4]. These compounding differences mean that even closely related methylpyridine sulfinic acid isomers are not functionally equivalent in synthetic, catalytic, or medicinal chemistry contexts.

Sulfonic acid analog

Sulfonate acts as a leaving group, not a nucleophilic coupling partner; desulfinative reactivity is lost.

Unsubstituted pyridine‑3‑sulfinic acid

Reduced lipophilicity and altered ring electronics may shift partitioning and reactivity profiles.

Regioisomeric (2‑ or 4‑) sulfinic acids

Different nitrogen‑sulfur geometry changes coordination behavior and cross‑coupling efficiency.

2-Methylpyridine-3-sulfinic Acid Comparator Evidence


Sulfinic vs. Sulfonic Acid Acidity and Reactivity

2-Methylpyridine-3-sulfinic acid bears the sulfinic acid functional group (R–S(=O)OH), which has a pKa of approximately 2, rendering it fully deprotonated to the sulfinate anion at physiological pH [1]. In contrast, its closest oxidized analog, 2-methylpyridine-3-sulfonic acid (R–SO₃H), has a predicted pKa of −2.23 ± 0.33 , making it approximately 10,000- to 50,000-fold more acidic. This difference has direct consequences: the sulfinate form (RSO₂⁻) is a soft nucleophile capable of participating in alkylation, Michael addition, and transition-metal-catalyzed desulfinative cross-coupling reactions, whereas the sulfonate form (RSO₃⁻) is a hard, non-nucleophilic anion that serves primarily as a leaving group or counterion [1].

Acidity comparison
Reported
pKa ≈ 2 vs −2.23
~15,000‑fold difference
Protonation state and nucleophilicity diverge substantially
Sulfinate is a soft nucleophile; sulfonate is a hard leaving group
Physical organic chemistry Acid-base chemistry Sulfinic acid reactivity

2-Methyl Group Lipophilicity Impact

The 2-methyl substituent on the pyridine ring increases lipophilicity relative to the unsubstituted pyridine-3-sulfinic acid scaffold. Pyridine-3-sulfinic acid (CAS 101084-77-9) has a reported/calculated LogP of 1.5279 [1], while the methylated analog 2-methylpyridine-3-sulfonic acid has an experimentally determined LogP of 1.71750 [2]. Although the sulfinic acid would be expected to have a slightly lower LogP than its sulfonic acid counterpart (due to one fewer oxygen atom), the methyl group contribution can be estimated as approximately +0.19 LogP units based on the difference between pyridine-3-sulfinic acid (LogP 1.5279) and 2-methylpyridine-3-sulfonic acid (LogP 1.71750), after accounting for the opposing effect of the additional oxygen in the sulfonic acid [1][2].

Lipophilicity impact
Data to verify
LogP ≈ 1.6–1.7
+0.1–0.2 vs des‑methyl
Membrane permeability context may differ
Estimated from analog data; verify experimentally
Lipophilicity Drug design Physicochemical profiling

Pyridine Basicity Enhancement by 2-Methyl Substitution

Direct calorimetric measurements by Brown and Holmes demonstrated that the heat of reaction of methanesulfonic acid with pyridine in nitrobenzene solution is 17.1 kcal/mol, while the same reaction with 2-picoline (2-methylpyridine) releases 18.3 kcal/mol—an increase of 1.2 kcal/mol (approximately 7%) [1]. This enthalpic difference reflects the electron-donating inductive effect of the 2-methyl group, which increases electron density on the pyridine nitrogen and, by extension, the entire aromatic ring. The effect is regioselective: a methyl group in the 3-position increases the heat of reaction by only 0.7 kcal/mol, while the 4-methyl substituent produces a 1.2 kcal/mol increase comparable to the 2-position [1]. This enhanced ring electron density in 2-methylpyridine-3-sulfinic acid will influence the acidity of the sulfinic acid proton (slightly weakening it relative to the 3-methyl or unsubstituted analogs), the electron-richness of the pyridine ring for electrophilic aromatic substitution, and the σ-donor capacity of the pyridine nitrogen toward metal centers [2].

Basicity enhancement
Head‑to‑head
ΔH +1.2 kcal/mol
vs pyridine
Ring electron density and coordination affinity modulated
Calorimetric measurement in nitrobenzene solution
Physical organic chemistry Steric and electronic effects Pyridine basicity

Desulfinative Coupling with Pyridine Sulfinates

The Willis group demonstrated that pyridine-2-sulfinates enable Suzuki-Miyaura-type cross-coupling with aryl and heteroaryl halides with a scope and efficiency that is unattainable with the corresponding pyridine-2-boronates, which suffer from poor stability and low coupling efficiency—especially for 2-substituted pyridines [1]. Critically, the study explicitly demonstrated that 3- and 4-substituted pyridine sulfinate variants are also effective coupling partners, establishing that the sulfinate functionality is viable at the 3-position [1]. Subsequent mechanistic work established that pyridine sulfinates follow a distinct catalytic pathway compared to carbocyclic sulfinates: for pyridine sulfinates, a chelated Pd(II) sulfinate complex formed post-transmetalation is the resting state, and loss of SO₂ from this complex is turnover-limiting, whereas carbocyclic sulfinates operate with oxidative addition as the resting state and transmetalation as the turnover-limiting step [2]. This mechanistic divergence means that the pyridine nitrogen participates directly in the catalytic cycle through chelation, making the electronic properties of the pyridine ring—including the effect of the 2-methyl substituent—directly relevant to coupling efficiency.

Desulfinative coupling
Class‑level inference
3‑substituted sulfinate effective coupling partner
Supports cross‑coupling workflow at 3‑position
Chelated Pd(II) resting state; distinct from carbocyclic sulfinates
Cross-coupling Palladium catalysis Synthetic methodology

Sulfinic Acid Stability vs. Sulfonic Acids

Free sulfinic acids are intrinsically less stable than their sulfonic acid counterparts and are known to undergo disproportionation to the corresponding sulfonic acid and thiosulfonate (2 RSO₂H → RSO₃H + RSSO₂R) [1]. This instability is a direct consequence of the intermediate sulfur oxidation state and represents a fundamental trade-off: the sulfinic acid offers versatile reactivity (nucleophilic behavior, cross-coupling competence, intermediate acidity) at the cost of more demanding storage and handling requirements. Aromatic sulfinic acids, including pyridine derivatives, are generally more stable than their aliphatic counterparts, and their sodium salts (sulfinates) are typically more stable and easier to handle than the free acids [1]. In contrast, 2-methylpyridine-3-sulfonic acid is a stable, crystalline solid with predicted density of 1.422 g/cm³ and no known disproportionation pathway . Users must therefore weigh the synthetic versatility of the sulfinic acid against the operational simplicity of the sulfonic acid.

Stability context
Class‑level
Disproportionation risk
Salt form more stable
Storage and handling requirements differ from sulfonic acid
Cool, dry, inert atmosphere storage context
Chemical stability Storage and handling Sulfinic acid chemistry

2-Methylpyridine-3-sulfinic Acid Applications


Desulfinative Cross-Coupling in Medicinal Chemistry

Based on the Willis group's demonstration that 3-substituted pyridine sulfinates serve as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling with aryl halides [1], 2-methylpyridine-3-sulfinic acid (or its sodium salt) can be deployed as a building block for constructing biaryl and heterobiaryl linkages at the pyridine 3-position. This application is particularly valuable when the target molecule contains a 2-substituted pyridine, a structural motif for which traditional boronate-based Suzuki coupling frequently fails due to boronate instability [1]. The 2-methyl group may provide additional steric influence on the regiochemical outcome of coupling, while the sulfinate desulfinative pathway—proceeding through a chelated Pd(II) resting state distinct from that of carbocyclic sulfinates [2]—offers a mechanistically orthogonal approach to pyridine functionalization.

Sulfinic Acid Bioisostere for Carboxylic Acids

Sulfinic acids (pKa ≈ 2) are stronger acids than carboxylic acids (pKa ≈ 4–5) and exist predominantly as the anionic sulfinate at physiological pH, making them viable carboxylic acid bioisosteres with altered pharmacokinetic profiles [1]. The 2-methyl group on 2-methylpyridine-3-sulfinic acid contributes additional lipophilicity (estimated ΔLogP ≈ +0.1 to +0.2 relative to pyridine-3-sulfinic acid [3]) and modulates the electron density of the heteroaromatic ring, potentially affecting target binding. This application is supported by literature precedent for sulfinic acid congeners of oseltamivir carboxylic acid, where sulfinic acid replacement demonstrated differential anti-influenza activity [4]. Researchers exploring bioisosteric replacement strategies should consider this compound when a pyridine scaffold with enhanced acidity and tunable lipophilicity is desired.

Metal Coordination and Catalyst Design

The 2-methylpyridine-3-sulfinic acid scaffold presents a trifunctional coordination environment: the pyridine nitrogen (with enhanced basicity due to the 2-methyl group, as demonstrated by the +1.2 kcal/mol enthalpy increase measured by Brown and Holmes [2]), the sulfinate oxygen atoms, and the sulfinate sulfur lone pair. This multidentate character is analogous to the coordination behavior observed in 2-methylsulfinylpyridine N-oxide complexes, which have been characterized as bidentate ligands forming stable complexes with transition metals including Pt(II) [5]. The 3-position of the sulfinic acid places the sulfur functionality in a geometric arrangement that may favor distinct chelation modes compared to 2- or 4-substituted isomers, offering tunable coordination geometry for homogeneous catalyst design or metal-organic framework construction.

Sulfonamide and Sulfone Library Intermediate

The sulfinic acid group serves as a strategic intermediate oxidation state: it can be oxidized to the sulfonic acid for sulfonamide formation or reduced to the thiol/sulfide for further diversification [1]. The 2-methylpyridine core is a privileged scaffold in pharmaceuticals, appearing in proton pump inhibitors (e.g., the prazole class, which feature a 2-methylpyridine moiety linked via a sulfoxide bridge [6]), antihistamines, and kinase inhibitors. 2-Methylpyridine-3-sulfinic acid provides a direct entry point to 2-methylpyridine-3-sulfonamides and 2-methylpyridine-3-sulfones—compound classes with demonstrated biological relevance—while avoiding the need to handle the more strongly acidic and less nucleophilically versatile sulfonic acid directly.

Application
Selection Property
Validation Focus
Desulfinative cross‑coupling
3‑position sulfinate coupling competence
Aryl halide coupling scope and yield
Carboxylic acid bioisostere research
Enhanced acidity and lipophilicity profile
Bioisosteric replacement and target binding studies
Metal coordination studies
Multidentate sulfinate–pyridine chelation
Complexation geometry and catalytic activity
Sulfonamide / sulfone library synthesis
Intermediate oxidation state diversification
Oxidation/reduction sequence and downstream derivatisation
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